molecular formula C26H24NO3PS B1452682 Diphenylphosphinyl(alpha-tosylbenzyl)amine CAS No. 701291-86-3

Diphenylphosphinyl(alpha-tosylbenzyl)amine

Cat. No. B1452682
CAS RN: 701291-86-3
M. Wt: 461.5 g/mol
InChI Key: PNTGCTVNEJGLKY-UHFFFAOYSA-N
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Description

Diphenylphosphinyl(alpha-tosylbenzyl)amine, also known as DPPA, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. DPPA is a versatile reagent that has been used in various chemical reactions, including the synthesis of amides, esters, and peptides.

Mechanism of Action

Diphenylphosphinyl(alpha-tosylbenzyl)amine acts as a nucleophilic catalyst in various chemical reactions. It reacts with carbonyl compounds to form an iminium ion intermediate, which can then undergo a nucleophilic attack by a nitrogen or oxygen nucleophile. Diphenylphosphinyl(alpha-tosylbenzyl)amine has also been shown to act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
Diphenylphosphinyl(alpha-tosylbenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and has been used in various biological assays. Diphenylphosphinyl(alpha-tosylbenzyl)amine has also been shown to have antitumor and antiviral activity in vitro, but further studies are needed to determine its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Diphenylphosphinyl(alpha-tosylbenzyl)amine is a versatile reagent that has many advantages in chemical synthesis. It is easy to prepare, stable, and has a long shelf life. Diphenylphosphinyl(alpha-tosylbenzyl)amine can be used in a wide range of chemical reactions, including those that involve water-sensitive or air-sensitive compounds. However, Diphenylphosphinyl(alpha-tosylbenzyl)amine has some limitations, including its high cost and limited availability. It is also a highly reactive compound that requires careful handling and storage.

Future Directions

Diphenylphosphinyl(alpha-tosylbenzyl)amine has shown promising results in various chemical reactions, including the synthesis of biologically active compounds. Future research should focus on the development of new synthetic methods that use Diphenylphosphinyl(alpha-tosylbenzyl)amine as a catalyst or reagent. Additionally, further studies are needed to determine the potential of Diphenylphosphinyl(alpha-tosylbenzyl)amine as a therapeutic agent for the treatment of various diseases. The development of new synthetic methods and the exploration of the biological activity of Diphenylphosphinyl(alpha-tosylbenzyl)amine could lead to the discovery of new drugs and therapeutic agents.

Scientific Research Applications

Diphenylphosphinyl(alpha-tosylbenzyl)amine has been widely used in various chemical reactions, including the synthesis of amides, esters, and peptides. It has also been used in the preparation of chiral catalysts and ligands. Diphenylphosphinyl(alpha-tosylbenzyl)amine has shown promising results in the synthesis of biologically active compounds, including antitumor agents, antibiotics, and antiviral agents. Diphenylphosphinyl(alpha-tosylbenzyl)amine has also been used in the synthesis of polymers and dendrimers.

properties

IUPAC Name

N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGCTVNEJGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659282
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylphosphinyl(alpha-tosylbenzyl)amine

CAS RN

701291-86-3
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701291-86-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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